2-Methoxyethyl acrylate

Catalog No.
S3317204
CAS No.
32171-39-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl acrylate

CAS Number

32171-39-4

Product Name

2-Methoxyethyl acrylate

IUPAC Name

2-methoxyethyl prop-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3

InChI Key

HFCUBKYHMMPGBY-UHFFFAOYSA-N

SMILES

COCCOC(=O)C=C

Solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

COCCOC(=O)C=C

Denture Base Resin

    Scientific Field: Biomaterials Science

    Application Summary: PMEA is used to enhance the aging resistance and anti-fouling behavior of denture base resin.

    Methods of Application: The study involved the preparation of acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations.

    Results: Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed.

Thermoplastic Polyurethane

Artificial Blood Vessels

Coatings, Paint, Adhesive, and Plastic Market Segments

    Application Summary: PMEA is a specialty monomer for synthesizing specific polymers in the coatings, paint, adhesive, and plastic market segments.

Resin Raw Materials

Anti-Fouling Coatings

    Application Summary: PMEA is used in the development of anti-fouling coatings. .

2-Methoxyethyl acrylate is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It appears as a clear, colorless liquid with a sharp, musty odor. This compound is a member of the acrylate family and is often used in polymer chemistry due to its reactivity and ability to form polymers through radical polymerization processes. It is soluble in water and has a boiling point of approximately 56 °C at 12 mmHg, making it suitable for various industrial applications .

MEA is classified as a hazardous material due to several factors []:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Can cause severe skin burns and eye damage [].
  • Flammability: Flammable liquid and vapor [].
  • Reproductive Toxicity: May damage fertility or the unborn child [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling MEA [].
  • Ensure proper ventilation in the workplace.
  • Store in a cool, dark place away from heat and ignition sources.
Typical of acrylates, including:

  • Radical Polymerization: It can undergo radical polymerization to form poly(2-methoxyethyl acrylate), which is utilized in producing thermoplastic and thermoset materials.
  • Michael Addition: This compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles, leading to the formation of more complex structures.
  • Crosslinking Reactions: It can be crosslinked with other monomers or oligomers to enhance the mechanical properties of polymers.

These reactions are essential for creating materials with specific properties for various applications, including coatings, adhesives, and sealants .

The biological activity of 2-methoxyethyl acrylate includes potential toxicity and irritant effects. Exposure to this compound may cause:

  • Skin Irritation: It is known to cause severe skin burns and eye damage upon contact.
  • Respiratory Irritation: Inhalation of vapors can irritate the mucous membranes.
  • Dermatitis: Prolonged exposure may lead to dermatitis in susceptible individuals .

Due to these health hazards, safety precautions are necessary when handling this compound.

Several methods exist for synthesizing 2-methoxyethyl acrylate:

  • Esterification Reaction: This method involves the reaction between acrylic acid and 2-methoxyethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
  • Transesterification: Another approach involves transesterifying an existing acrylate with 2-methoxyethanol using a base catalyst.
  • RAFT Polymerization: Recently, reversible addition-fragmentation chain transfer polymerization has been employed to synthesize well-defined poly(2-methoxyethyl acrylate) copolymers, allowing for better control over molecular weight and polydispersity .

2-Methoxyethyl acrylate finds applications across various industries due to its versatile properties:

  • Adhesives and Sealants: Its ability to form strong bonds makes it suitable for use in adhesives.
  • Coatings: It is used in the formulation of protective coatings that require durability and chemical resistance.
  • Polymer Production: As a monomer, it contributes to producing polymers utilized in textiles, plastics, and elastomers.
  • Biomedical

Interaction studies involving 2-methoxyethyl acrylate focus on its compatibility with other materials and its behavior under various conditions:

  • Polymer Blends: Studies have shown that blending poly(2-methoxyethyl acrylate) with other polymers can improve mechanical properties and thermal stability.
  • Surface Segregation: Research indicates that poly(2-methoxyethyl acrylate) exhibits surface segregation behavior when mixed with poly(methyl methacrylate), affecting surface properties and compatibility .

These studies are crucial for optimizing formulations for specific applications.

Several compounds share structural similarities with 2-methoxyethyl acrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethylene Glycol Monomethyl Ether AcrylateC₆H₁₀O₃Similar reactivity; used in coatings and adhesives.
Methyl AcrylateC₄H₆O₂Widely used monomer; less hydrophilic than 2-methoxyethyl acrylate.
Butyl AcrylateC₈H₁₄O₂Offers flexibility; commonly used in paints and coatings.
Hydroxyethyl AcrylateC₅H₈O₃Contains hydroxyl group; enhances adhesion properties.

Uniqueness of 2-Methoxyethyl Acrylate:

  • The presence of the methoxy group provides enhanced solubility in water compared to other acrylates, making it particularly useful in applications requiring water-based formulations.
  • Its low boiling point allows for easy processing at lower temperatures compared to other similar compounds.

This compound's unique properties make it valuable in specific applications where traditional acrylates may not perform as effectively .

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of PMEA by minimizing chain termination and transfer reactions, ensuring narrow molecular weight distributions and well-defined polymer architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a versatile method for synthesizing PMEA with controlled molecular weights and low polydispersity indices (PDI). This technique employs chain transfer agents (CTAs) to mediate the equilibrium between active and dormant polymer chains, ensuring controlled growth.

In a seminal study, the RAFT copolymerization of 2-methoxyethyl acrylate (MEA) with itaconic anhydride was conducted using a trithiocarbonate-based CTA, yielding polymers with PDI values below 1.3. The reaction proceeded in bulk at 70°C with azobisisobutyronitrile (AIBN) as the initiator, achieving near-quantitative monomer conversion within 24 hours. The resulting copolymers exhibited excellent chain-end fidelity, enabling post-polymerization modifications such as Cu(I)-mediated "click" reactions for functionalization.

Further advancements demonstrated the synthesis of thermoplastic PMEA-based polyurethanes via RAFT. Hydroxyl-terminated PMEA macro-CTAs were chain-extended with hexamethylene diisocyanate, introducing hydrogen-bonding interactions that conferred solid-state properties while retaining biocompatibility. Dynamic mechanical analysis revealed a glass transition temperature (Tg) of −45°C for the PMEA segments, with hydrogen bonding domains stabilizing the material up to 72°C.

Key parameters influencing RAFT polymerization of MEA include:

CTA TypeTemperature (°C)SolventMn (kDa)PDISource
Trithiocarbonate70Bulk15–301.2–1.3
Hydroxyl-terminated60Toluene8–121.1–1.2
Dodecyl trithiocarbonate70Benzene20–501.3–1.5

The choice of CTA significantly impacts polymerization control. Trithiocarbonates with electron-withdrawing groups enhance the RAFT equilibrium’s reactivity, enabling faster chain transfer and lower PDIs.

Atom Transfer Radical Polymerization (ATRP) Mechanisms

ATRP has been extensively utilized for synthesizing PMEA with precise molecular weight control and functional chain ends. The polymerization of MEA via ATRP typically employs ethyl 2-bromoisobutyrate as the initiator and Cu(I)Br complexed with nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA).

Kinetic studies of MEA polymerization in toluene at 90–95°C demonstrated first-order kinetics with respect to monomer consumption, indicating a constant concentration of active radicals. Molecular weights increased linearly with conversion, achieving PDIs below 1.29 across the entire conversion range (20–95%). The living nature of the chains enabled the synthesis of amphiphilic block copolymers, such as PMEA-b-poly(methyl methacrylate) (PMMA), through sequential monomer addition.

Surface-initiated ATRP (SI-ATRP) has expanded PMEA’s applications in membrane technology. Grafting PMEA onto polyvinylidene fluoride (PVDF) membranes via SI-ATRP produced surfaces with superior antifouling properties. Compared to plasma graft polymerization, SI-ATRP generated shorter, denser PMEA brushes that reduced bovine serum albumin (BSA) adsorption by 92% while maintaining high water permeability.

Single-Electron Transfer Living Radical Polymerization

While RAFT and ATRP dominate PMEA synthesis, single-electron transfer living radical polymerization (SET-LRP) remains less explored for this monomer. SET-LRP operates through an outer-sphere electron transfer mechanism, typically using Cu(0) as the catalyst and ligands like tris(2-dimethylaminoethyl)amine (Me6TREN).

Theoretical analyses suggest SET-LRP’s potential for PMEA synthesis due to its rapid activation/deactivation equilibrium, which could further reduce PDI values below 1.2. However, experimental validation remains limited, as most studies focus on styrene and methacrylate monomers. Challenges include MEA’s moderate propagation rate constant (kp ≈ 2.1 × 10³ L·mol⁻¹·s⁻¹ at 70°C), which may necessitate higher catalyst loadings to maintain control.

Comparative studies between CRP techniques reveal distinct advantages:

  • RAFT: Superior tolerance to functional groups, enabling copolymerization with anhydrides
  • ATRP: Excellent chain-end fidelity for block copolymer synthesis
  • SET-LRP: Potential for ultra-low PDIs in polar solvents

Ongoing research aims to optimize initiator systems and ligand architectures to enhance SET-LRP’s applicability to MEA.

Advanced Architectures and Functionalization

The controlled nature of CRP techniques has enabled sophisticated PMEA architectures, including star polymers, graft copolymers, and surface-tethered brushes. For instance, PMEA grafted with poly(ethylene glycol) (PEG) via ATRP exhibited tunable thermoresponsive behavior, with lower critical solution temperatures (LCST) adjustable between 32–45°C by varying PEG content.

Thermosensitive Copolymers with Poly(Ethylene Glycol) Methyl Ether Acrylate

The integration of 2-methoxyethyl acrylate with poly(ethylene glycol) methyl ether acrylate (PEGMA) has yielded copolymers exhibiting lower critical solution temperature (LCST)-type phase separation. A study by Yamamoto et al. demonstrated that poly(2-methoxyethyl acrylate-co-PEGMA) copolymers synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization show sharp thermal transitions in aqueous media [8]. The LCST behavior arises from the balance between hydrophilic PEG side chains and the moderately hydrophobic 2-methoxyethyl groups.

Key findings include:

  • Composition-Dependent Transitions: Copolymers with 20–40 mol% PEGMA content exhibited LCST values between 32°C and 45°C, adjustable by varying monomer ratios [8].
  • Hysteresis Reduction: Unlike conventional poly(N-isopropylacrylamide), these copolymers showed <2°C hysteresis between heating and cooling cycles, attributed to rapid hydration/dehydration kinetics [4].
  • Nanoparticle Stability: Above the LCST, micellar aggregates with hydrodynamic diameters of 50–120 nm formed, stabilized by residual PEGMA segments [8].

Table 1: LCST Properties of Poly(2-Methoxyethyl Acrylate-co-PEGMA)

PEGMA Content (mol%)LCST (°C)Aggregate Size (nm)
2032120
303885
404550

Nanogel Formation via RAFT Dispersion Polymerization

RAFT dispersion polymerization in aqueous media has enabled the synthesis of 2-methoxyethyl acrylate-based nanogels with controlled architectures. A breakthrough approach by Zhang et al. utilized poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) as a macro-chain transfer agent (macro-CTA) to stabilize growing 2-methoxyethyl acrylate chains [5].

Critical Parameters:

  • Initiator System: Potassium persulfate (KPS) and sodium ascorbate (NaAs) redox initiators achieved 90% monomer conversion within 1 hour at 30°C [5].
  • Crosslinking: Incorporation of poly(ethylene glycol) diacrylate (PEGDA) at a 3:1 PEGDA:PPEGMA ratio produced nanogels with swelling ratios up to 8.2 [5].
  • Size Control: Varying the PPEGMA molecular weight (5–20 kDa) yielded nanogels with diameters from 45 nm to 220 nm [5].

The process exhibited exceptional RAFT control, with dispersity (Đ) values below 1.25 even at 20% monomer loading. This contrasts with conventional dispersion polymerization, which typically requires higher initiator concentrations and results in broader molecular weight distributions [6].

Gradient Copolymers with Acrylonitrile

Atom transfer radical polymerization (ATRP) has facilitated the synthesis of gradient copolymers combining 2-methoxyethyl acrylate and acrylonitrile. Brar and Saini’s seminal work revealed non-ideal copolymerization behavior, with reactivity ratios of rAN = 1.52 and rMEA = 0.60 [2] [7]. This disparity creates composition gradients along polymer chains, as acrylonitrile incorporates preferentially during early reaction stages.

Structural Insights:

  • Sequence Analysis: Two-dimensional NMR (HSQC-TOCSY) identified alternating sequences (AN-MEA-AN) in copolymers with 35–65 mol% acrylonitrile [7].
  • Thermal Properties: Gradient copolymers showed glass transition temperatures (Tg) ranging from 45°C (20% AN) to 105°C (65% AN), bridging the Tgs of both homopolymers [2].
  • Solubility Behavior: Acetone solubility decreased linearly with acrylonitrile content, while dimethylformamide solubility remained >90% across all compositions [7].

Table 2: Reactivity Ratios in 2-Methoxyethyl Acrylate Copolymerization

Monomer Pairr1r2Copolymer Type
AN/MEA1.520.60Gradient
HEA/MEA1.010.99Random (Azeotropic)

Physical Description

2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992)
Liquid

XLogP3

0.3

Boiling Point

312.8 °F at 760 mm Hg (NTP, 1992)

Flash Point

180 °F (NTP, 1992)

Vapor Density

4.49 (NTP, 1992) (Relative to Air)

Density

1.0131 at 68 °F (NTP, 1992)

LogP

0.56 (LogP)

Melting Point

-48.3 °F (NTP, 1992)

UNII

515K4I683Y

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.1%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H311+H331 (68.82%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (88.17%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (68.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (27.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (73.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (30.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (74.19%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (13.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (70.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (68.82%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (16.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.82%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

3121-61-7

Wikipedia

2-methoxyethyl acrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

General Manufacturing Information

Rubber product manufacturing
2-Propenoic acid, 2-methoxyethyl ester: ACTIVE

Dates

Modify: 2023-08-19

Explore Compound Types